An In-depth Technical Guide to the Synthesis and Characterization of Dimephosphon
An In-depth Technical Guide to the Synthesis and Characterization of Dimephosphon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimephosphon, with the IUPAC name dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate, is an organophosphorus compound with recognized anti-inflammatory and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of its synthesis via the Pudovik reaction and a detailed summary of its characterization through modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of Dimephosphon and related compounds.
Synthesis of Dimephosphon
The primary and most efficient method for synthesizing Dimephosphon is the base-catalyzed Pudovik reaction.[2] This reaction involves the nucleophilic addition of dimethyl phosphite to the carbon-carbon double bond of mesityl oxide (4-methyl-3-penten-2-one), which is activated by the carbonyl group.
Reaction Scheme
The overall reaction is as follows:
Dimethyl Phosphite + Mesityl Oxide → Dimephosphon
Experimental Protocol: Pudovik Reaction
This protocol is adapted from established procedures for the synthesis of similar phosphonates.
Materials:
-
Dimethyl phosphite
-
Mesityl oxide
-
Sodium methoxide (30% solution in methanol)
-
Methanol
-
Diethyl ether (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature control
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of dimethyl phosphite (1.0 mol equivalent) and mesityl oxide (1.0 mol equivalent) is prepared.
-
Catalyst Addition: The reaction mixture is cooled in an ice bath. A 30% solution of sodium methoxide in methanol (0.3 mol equivalent) is added dropwise from the dropping funnel while maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, the mixture is allowed to stir overnight at room temperature to ensure the reaction goes to completion.
-
Solvent Removal: The methanol is removed from the reaction mixture using a rotary evaporator.
-
Work-up: The residue is dissolved in diethyl ether and washed with brine (saturated NaCl solution). The organic layer is separated and dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is filtered off, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation. The fraction boiling at approximately 135-140°C at 20 mmHg is collected. For higher purity, a second distillation can be performed.
Synthesis Data
| Parameter | Value |
| Reactants | Dimethyl phosphite, Mesityl oxide |
| Catalyst | Sodium methoxide in methanol |
| Reaction Type | Pudovik Reaction |
| Boiling Point (Product) | 135-140 °C @ 20 mmHg |
Characterization of Dimephosphon
The structural elucidation and purity assessment of the synthesized Dimephosphon are performed using a combination of spectroscopic and physical methods.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₇O₄P | [1] |
| Molecular Weight | 208.19 g/mol | [1][3] |
| CAS Number | 14394-26-4 | [1][3] |
| Appearance | Light yellow liquid | |
| IUPAC Name | dimethyl (2-methyl-4-oxopentan-2-yl)phosphonate | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of Dimephosphon.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The methoxy groups on the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus. The methyl groups and the methylene protons will also show distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the eight carbon atoms in Dimephosphon. The chemical shifts will be influenced by the neighboring functional groups, particularly the phosphonate and carbonyl groups.[4][5]
-
³¹P NMR: The phosphorus NMR spectrum is particularly informative for organophosphorus compounds.[6] For Dimephosphon, a single peak is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate ester.[7][8]
Table of Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 3.7 | d | J(P,H) ≈ 11 | P-O-CH₃ |
| ~ 2.8 | d | J(P,H) ≈ 22 | P-C-CH₂ | |
| ~ 2.1 | s | C(O)-CH₃ | ||
| ~ 1.3 | s | C(CH₃)₂ | ||
| ¹³C | ~ 208 | s | C=O | |
| ~ 53 | d | J(P,C) ≈ 7 | P-O-CH₃ | |
| ~ 50 | d | J(P,C) ≈ 130 | P-C | |
| ~ 48 | s | CH₂ | ||
| ~ 32 | s | C(O)-CH₃ | ||
| ~ 25 | d | J(P,C) ≈ 4 | C(CH₃)₂ | |
| ³¹P | ~ +30 | s | P=O |
Note: These are predicted values based on known data for similar compounds and may vary slightly in experimental conditions.
The IR spectrum of Dimephosphon will exhibit characteristic absorption bands corresponding to its functional groups.[9][10]
Table of Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 | Medium-Strong | C-H stretch (alkane) |
| ~ 1715 | Strong | C=O stretch (ketone) |
| ~ 1250 | Strong | P=O stretch (phosphonate) |
| ~ 1030 | Strong | P-O-C stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11] For Dimephosphon, the molecular ion peak [M]⁺ would be expected at m/z = 208. The fragmentation pattern would likely involve the loss of methoxy groups, the acetyl group, and other characteristic cleavages of organophosphonates.[12][13]
Table of Expected Mass Spectrometry Fragments:
| m/z | Possible Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 193 | [M - CH₃]⁺ |
| 177 | [M - OCH₃]⁺ |
| 151 | [M - C₃H₅O]⁺ |
| 124 | [M - C₄H₇O₂]⁺ |
| 109 | [P(O)(OCH₃)₂]⁺ |
Visualizations
Synthesis Pathway
Caption: Pudovik reaction for the synthesis of Dimephosphon.
Experimental Workflow
Caption: General workflow from synthesis to characterization.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl P-(1,1-dimethyl-3-oxobutyl)phosphonate | C8H17O4P | CID 122179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13 C NMR spectra of amino-alkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
